2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
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Overview
Description
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a dihydro-1,4-oxathiine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenol with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The oxathiine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenyl-5,6-dihydro-1,4-oxathiin-3-yl)-N,N-ditetradecylaniline
- N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of both bromophenyl and phenyl groups attached to the oxathiine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13BrO3S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
VPDABIIOXKSXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)OC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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